S-(2,3,4-Trihydroxybutyl)mercapturic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,3,4-Trihydroxybutyl)mercapturic Acid typically involves the reaction of L-cysteine with N-acetyl-S-(2,3,4-trihydroxybutyl) derivatives . The reaction conditions often include the use of solvents like water or ethanol and may require specific pH adjustments to facilitate the reaction .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-(2,3,4-Trihydroxybutyl)mercapturic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted mercapturic acids.
Scientific Research Applications
S-(2,3,4-Trihydroxybutyl)mercapturic Acid has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the study of butadiene metabolites.
Medicine: Studied for its relevance to cancer susceptibility and its potential use in diagnostic assays.
Industry: Utilized in the development of safety protocols for handling butadiene and related compounds.
Mechanism of Action
The mechanism of action of S-(2,3,4-Trihydroxybutyl)mercapturic Acid involves its interaction with cellular proteins and enzymes. It is believed to exert its effects through the formation of adducts with nucleophilic sites on proteins, thereby altering their function . The molecular targets and pathways involved include detoxification pathways mediated by glutathione S-transferases .
Comparison with Similar Compounds
- S-(2-Hydroxyethyl)mercapturic Acid
- S-(2,3-Dihydroxypropyl)mercapturic Acid
- S-(2,3,4-Trihydroxybutyl)mercapturic Acid (Mixture of Diastereomers)
Comparison: this compound is unique due to its specific structure, which includes three hydroxyl groups on the butyl chain. This structural feature may influence its reactivity and interactions with biological molecules, making it distinct from other mercapturic acids .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-5(12)10-6(9(15)16)3-17-4-8(14)7(13)2-11/h6-8,11,13-14H,2-4H2,1H3,(H,10,12)(H,15,16)/t6-,7?,8?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRUOXFPDCTBCA-KKMMWDRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(C(CO)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676177 |
Source
|
Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219965-90-9 |
Source
|
Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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